

An In-depth Technical Guide to 1,3,5-Triiodo-2-methoxybenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,3,5-Triiodo-2-methoxybenzene**

Cat. No.: **B3275969**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on **1,3,5-Triiodo-2-methoxybenzene** (CAS No. 63238-41-5). This document consolidates known data on its chemical and physical properties, outlines a plausible synthetic approach based on established chemical principles, and discusses its primary application as a key intermediate in the development of pharmaceuticals.

Core Concepts

1,3,5-Triiodo-2-methoxybenzene is a heavily halogenated aromatic ether. Its molecular structure, featuring three iodine atoms and a methoxy group on a benzene ring, imparts a high molecular weight and specific chemical reactivity. The principal interest in this compound lies in its role as a precursor for the synthesis of X-ray contrast media, where the high iodine content is essential for enhancing image contrast in diagnostic radiology.^[1] It is also utilized in research settings for radiolabeling and the development of other imaging agents.^[1]

Chemical and Physical Properties

While specific experimental data for **1,3,5-Triiodo-2-methoxybenzene** is limited in the available literature, the fundamental properties and data for related compounds are summarized below. It is important to note that the data for analogous compounds are provided for estimation and comparative purposes only.

Table 1: Physicochemical Properties of **1,3,5-Triiodo-2-methoxybenzene** and Related Compounds

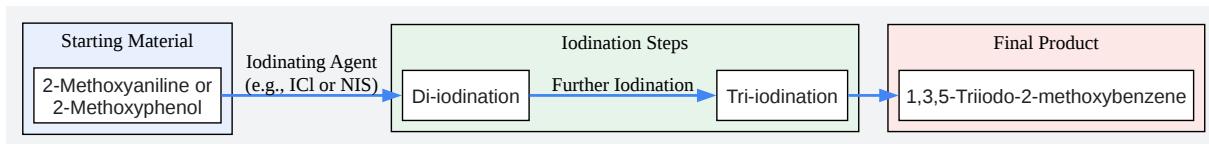
Property	1,3,5-Triiodo-2-methoxybenzene	1,3,5-Triiodobenzene (for comparison)	1,3,5-Trimethoxybenzene (for comparison)
CAS Number	63238-41-5[2]	626-44-8	621-23-8
Molecular Formula	C ₇ H ₅ I ₃ O[3]	C ₆ H ₃ I ₃	C ₉ H ₁₂ O ₃
Molecular Weight	485.83 g/mol [3]	455.80 g/mol	168.19 g/mol
Melting Point	Not available	184.2 °C	50-53 °C
Boiling Point	Not available	381.91 °C (rough estimate)	255 °C
Solubility	Soluble in DMSO.[4] An in-vivo formulation uses 10% DMSO and 90% corn oil.[4]	Slightly soluble in Chloroform and Methanol (heated).	Soluble in Methanol, Ether, Ethanol, Benzene. Insoluble in water.
Purity	98% (commercially available)[2]	-	≥99% (commercially available)

Table 2: Spectroscopic Data of Related Compounds (for reference)

Compound	¹ H NMR	¹³ C NMR	IR Spectrum	Mass Spectrum
1,3,5-Trimethoxybenzene	δ 3.88 (9H, s) (400 MHz, CDCl ₃)[5]	δ 60.9, 110.3, 155.1 (100 MHz, CDCl ₃)[5]	Available[6]	Available[7]
1,3,5-Tribromo-2-methoxybenzene	Available[8]	Not available	Not available	Not available
1,3,5-Trichloro-2-methoxybenzene	Not available	Not available	Available[9]	Available[10]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **1,3,5-Triiodo-2-methoxybenzene** is not readily available in the reviewed scientific literature. However, based on general knowledge of aromatic iodination, a plausible synthetic route can be proposed starting from 2-methoxyaniline or 2-methoxyphenol (guaiacol). The methoxy group is an ortho-, para-director, and the aniline or phenol group is a strong activating group, which would direct the iodine atoms to the 3 and 5 positions. The introduction of the third iodine atom would be the most challenging step due to steric hindrance.


A potential synthetic pathway could involve the direct iodination of a suitable precursor. Research on the iodination of substituted benzenes suggests that reagents like N-Iodosuccinimide (NIS) in the presence of an acid catalyst, or iodine monochloride (ICl), are effective for introducing iodine atoms onto an aromatic ring.[\[11\]](#)[\[12\]](#)

Below is a generalized, hypothetical protocol for the synthesis of a tri-iodinated methoxybenzene derivative, which would require optimization and validation for the specific synthesis of **1,3,5-Triiodo-2-methoxybenzene**.

Hypothetical Experimental Protocol: Iodination of a Methoxybenzene Derivative

- **Reaction Setup:** A solution of the starting material (e.g., a di-iodo-2-methoxybenzene derivative) is prepared in a suitable solvent, such as acetic acid or a chlorinated solvent, in a reaction vessel equipped with a stirrer and a means to control the temperature.
- **Reagent Addition:** An iodinating agent, such as iodine monochloride (ICl) or N-Iodosuccinimide (NIS), is added portion-wise to the reaction mixture. A catalyst, if required, would also be introduced at this stage.
- **Reaction Conditions:** The reaction is stirred at a controlled temperature for a specific duration. The progress of the reaction would be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up:** Upon completion, the reaction mixture is quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine.

- Extraction and Purification: The product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product would then be purified by a suitable method, such as recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic pathway for **1,3,5-Triiodo-2-methoxybenzene**.

Applications in Drug Development

The primary application of **1,3,5-Triiodo-2-methoxybenzene** is as a crucial building block in the synthesis of non-ionic X-ray contrast agents.^[3] The high atomic number of iodine provides excellent X-ray attenuation, which is fundamental for visualizing blood vessels and organs in various diagnostic procedures. The methoxy group can be a site for further chemical modification to attach solubilizing groups, which are necessary to ensure the high water solubility and low osmolality of the final contrast agent, thereby reducing side effects and improving patient tolerance.

While no specific signaling pathways involving **1,3,5-Triiodo-2-methoxybenzene** have been identified in the literature, the broader class of iodinated contrast media is known to have biological effects. However, these are generally considered off-target effects related to the high concentrations used in imaging procedures rather than specific receptor-mediated signaling.

Conclusion

1,3,5-Triiodo-2-methoxybenzene is a molecule of significant interest in the field of medicinal chemistry, particularly for the development of diagnostic imaging agents. While its fundamental chemical identity is established, there is a notable lack of detailed, publicly available experimental data regarding its precise physical properties, a validated synthesis protocol, and

its specific biological interactions. The information provided in this guide, compiled from the available literature and inferred from related compounds, serves as a foundational resource for researchers and developers working with this important chemical intermediate. Further experimental investigation is warranted to fully characterize this compound and optimize its use in the synthesis of next-generation medical imaging agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1,3,5-Trimethoxybenzene(621-23-8) 13C NMR spectrum [chemicalbook.com]
- 2. 1,3,5-Triiodo-2-methoxybenzene | CymitQuimica [cymitquimica.com]
- 3. 1,3,5-Triiodo-2-methoxybenzene [myskinrecipes.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. rsc.org [rsc.org]
- 6. 1,3,5-Trimethoxybenzene(621-23-8) IR Spectrum [chemicalbook.com]
- 7. 1,3,5-Trimethoxybenzene(621-23-8) MS [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Benzene, 1,3,5-trichloro-2-methoxy- [webbook.nist.gov]
- 10. Benzene, 1,3,5-trichloro-2-methoxy- [webbook.nist.gov]
- 11. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,3,5-Triiodo-2-methoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3275969#literature-review-on-1-3-5-triiodo-2-methoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com